(4E)-N-(4-chlorobenzyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4E)-N-(4-chlorobenzyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its complex structure, featuring a benzofuran core, multiple methoxy groups, and a chlorobenzyl moiety, suggests it may have interesting biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-N-(4-chlorobenzyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide typically involves multi-step organic synthesis. A possible synthetic route could include:
Formation of the Benzofuran Core: Starting with a suitable precursor, such as 4,6-dimethoxy-2-hydroxyacetophenone, cyclization can be achieved using acidic or basic conditions to form the benzofuran ring.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the benzofuran intermediate reacts with 4-chlorobenzyl chloride in the presence of a base.
Formation of the Enamide: The final step involves the formation of the enamide by reacting the intermediate with an appropriate amine and an aldehyde under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the benzofuran ring.
Reduction: Reduction reactions could target the carbonyl group in the benzofuran ring or the double bond in the enamide moiety.
Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution reactions, potentially leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Alcohols or alkanes could be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a lead compound for drug discovery, particularly in targeting specific receptors or enzymes.
Medicine
Potential medicinal applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its biological activity profile.
Industry
In the industrial sector, it could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4E)-N-(4-chlorobenzyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting its activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
(4E)-N-(4-chlorobenzyl)-6-(4,6-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide: A similar compound lacking the 7-methyl group.
(4E)-N-(4-chlorobenzyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide: A similar compound with different substituents on the benzofuran ring.
Uniqueness
The presence of the 7-methyl group and the specific positioning of the methoxy groups and chlorobenzyl moiety make This compound unique. These structural features may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C25H28ClNO5 |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
(E)-N-[(4-chlorophenyl)methyl]-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C25H28ClNO5/c1-15(6-12-21(28)27-13-17-7-9-18(26)10-8-17)5-11-19-23(30-3)16(2)20-14-32-25(29)22(20)24(19)31-4/h5,7-10H,6,11-14H2,1-4H3,(H,27,28)/b15-5+ |
InChI Key |
DZIJPPOBCUUYER-PJQLUOCWSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCC3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.